molecular formula C16H15BrN2O B14031889 2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol

2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol

Cat. No.: B14031889
M. Wt: 331.21 g/mol
InChI Key: BFZPQUAFFBAVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol is a complex organic compound that features a bromophenyl group attached to a benzimidazole ring, which is further connected to a propanol moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity for certain targets, while the propanol group can influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol is unique due to its combination of a bromophenyl group with a benzimidazole ring and a propanol moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C16H15BrN2O

Molecular Weight

331.21 g/mol

IUPAC Name

2-[1-(3-bromophenyl)benzimidazol-5-yl]propan-2-ol

InChI

InChI=1S/C16H15BrN2O/c1-16(2,20)11-6-7-15-14(8-11)18-10-19(15)13-5-3-4-12(17)9-13/h3-10,20H,1-2H3

InChI Key

BFZPQUAFFBAVMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)N(C=N2)C3=CC(=CC=C3)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.